molecular formula C16H14ClNO2 B1682089 (Z)-1-(4-Chlorophenyl)-3-(3-hydroxyphenylamino)but-2-en-1-one CAS No. 944153-47-3

(Z)-1-(4-Chlorophenyl)-3-(3-hydroxyphenylamino)but-2-en-1-one

Cat. No. B1682089
M. Wt: 400.4 g/mol
InChI Key: VXPGAZJVEWWXED-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reagents, and conditions required.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.


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properties

IUPAC Name

(Z)-1-(4-chlorophenyl)-3-(3-hydroxyanilino)but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-11(18-14-3-2-4-15(19)10-14)9-16(20)12-5-7-13(17)8-6-12/h2-10,18-19H,1H3/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEQASFEVWLKOJ-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C1=CC=C(C=C1)Cl)/NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(4-Chlorophenyl)-3-(3-hydroxyphenylamino)but-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-1-(4-Chlorophenyl)-3-(3-hydroxyphenylamino)but-2-en-1-one
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(Z)-1-(4-Chlorophenyl)-3-(3-hydroxyphenylamino)but-2-en-1-one
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(Z)-1-(4-Chlorophenyl)-3-(3-hydroxyphenylamino)but-2-en-1-one
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(Z)-1-(4-Chlorophenyl)-3-(3-hydroxyphenylamino)but-2-en-1-one
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(Z)-1-(4-Chlorophenyl)-3-(3-hydroxyphenylamino)but-2-en-1-one
Reactant of Route 6
(Z)-1-(4-Chlorophenyl)-3-(3-hydroxyphenylamino)but-2-en-1-one

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